(2,6-Dimethoxybenzyl)methylamine
Overview
Description
(2,6-Dimethoxybenzyl)methylamine is an organic compound with the molecular formula C₁₀H₁₅NO₂ It is a derivative of benzylamine, where the benzene ring is substituted with two methoxy groups at the 2 and 6 positions, and the amine group is methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,6-Dimethoxybenzyl)methylamine involves the reaction of 2,6-dimethoxybenzaldehyde with methylamine. The process typically includes the following steps :
Formation of the Imine Intermediate: 2,6-Dimethoxybenzaldehyde is reacted with methylamine in ethanol to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a hydrogenation catalyst such as Raney nickel or Adams’ platinum catalyst under hydrogen gas. This reduction step converts the imine to the desired this compound.
Purification: The product is purified by distillation under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethoxybenzyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with catalysts like Raney nickel or platinum.
Substitution: Reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be used for nucleophilic substitutions.
Major Products
Oxidation: 2,6-Dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzylamines depending on the nucleophile used.
Scientific Research Applications
(2,6-Dimethoxybenzyl)methylamine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Materials Science: It is used in the preparation of functional materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2,6-Dimethoxybenzyl)methylamine involves its interaction with various molecular targets. The methoxy groups and the amine functionality allow it to participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dimethoxybenzyl)methylamine
- (3,4-Dimethoxybenzyl)methylamine
- (2,5-Dimethoxybenzyl)methylamine
Uniqueness
(2,6-Dimethoxybenzyl)methylamine is unique due to the specific positioning of the methoxy groups on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other dimethoxybenzylamines.
Biological Activity
(2,6-Dimethoxybenzyl)methylamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅NO₂
- IUPAC Name : this compound
- Structural Features : The compound features a benzene ring substituted at the 2 and 6 positions with methoxy groups, which significantly influences its reactivity and interaction with biological targets.
Synthesis
This compound can be synthesized through the following steps:
- Formation of Imine : Reacting 2,6-dimethoxybenzaldehyde with methylamine in ethanol forms an imine intermediate.
- Reduction : The imine is reduced using hydrogenation catalysts such as Raney nickel or Adams’ platinum catalyst.
- Purification : The final product is purified by distillation under reduced pressure.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The methoxy groups and the amine functionality facilitate:
- Hydrogen Bonding : Enhances binding affinity to proteins and receptors.
- Electrostatic Interactions : Influences the stability of ligand-receptor complexes.
- Hydrophobic Interactions : Affects the overall bioavailability and distribution within biological systems.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in enzyme inhibition and receptor modulation.
Enzyme Inhibition
A study highlighted its selectivity as a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), showing an IC50 value of 60 nM. This selectivity was markedly higher than that for GRK1 and GRK5, indicating potential therapeutic applications in conditions such as heart failure .
Case Studies
- GRK Inhibition :
- Toxicological Assessments :
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds.
Compound Name | IC50 (nM) | Selectivity |
---|---|---|
This compound | 60 | High over GRK1/GRK5 |
(3,4-Dimethoxybenzyl)methylamine | Varies | Moderate |
(2,3-Dimethoxybenzyl)methylamine | Varies | Low |
Properties
IUPAC Name |
1-(2,6-dimethoxyphenyl)-N-methylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-11-7-8-9(12-2)5-4-6-10(8)13-3/h4-6,11H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDBCUUFCOEENZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC=C1OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274934 | |
Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958863-63-3 | |
Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=958863-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dimethoxy-N-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.